
Boc-n-(2-fmoc-aminoethyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Boc-n-(2-fmoc-aminoethyl)glycine” is a Fmoc-protected glycine derivative . It has a molecular weight of 440.5 . The compound is typically a white powder .
Synthesis Analysis
The synthesis of “Boc-n-(2-fmoc-aminoethyl)glycine” involves the use of Fmoc solid-phase peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Molecular Structure Analysis
The empirical formula of “Boc-n-(2-fmoc-aminoethyl)glycine” is C24H28N2O6 . The compound has a complex structure that includes a Boc (tert-butoxycarbonyl) group and a Fmoc (fluorenylmethyloxycarbonyl) group .
Chemical Reactions Analysis
“Boc-n-(2-fmoc-aminoethyl)glycine” is used in Fmoc solid-phase peptide synthesis . This process involves the formation of peptide bonds to create a peptide chain .
Physical And Chemical Properties Analysis
“Boc-n-(2-fmoc-aminoethyl)glycine” is a white powder . It has a melting point of 102 - 109 C . The compound should be stored at 0 - 8 C .
Applications De Recherche Scientifique
- Application : Boc-N-(2-Fmoc-Aeg) serves as a key monomer in PNA synthesis. It can be incorporated into PNAs to create sequence-specific probes for gene expression studies, diagnostics, and antisense therapy .
- Application : Boc-N-(2-Fmoc-Aeg) facilitates the assembly of PNA oligomers, enabling the study of structure-activity relationships and in vivo assessments for antimicrobial applications .
- Application : Optimized protocols allow rapid and efficient synthesis of PNA oligomers, aiding drug discovery and functional studies .
- Application : These monomers find use in designing sequence-specific PNA probes for detecting DNA/RNA targets in biological samples .
Peptide Nucleic Acid (PNA) Synthesis
Antisense Antibiotics
Microwave-Assisted Oligomer Assembly
Thymine-Based PNA Monomers
Cost-Effective Synthesis
Mécanisme D'action
Target of Action
Boc-n-(2-fmoc-aminoethyl)glycine is a fluorenylmethyloxycarbonyl (Fmoc) protected glycine derivative . It is primarily used in the field of peptide nucleic acid research to develop unusual or modified monomers . The primary targets of Boc-n-(2-fmoc-aminoethyl)glycine are the amino acids in the peptide chain, specifically glycine, which is the simplest and least sterically hindered of the amino acids .
Mode of Action
The mode of action of Boc-n-(2-fmoc-aminoethyl)glycine involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . This reaction liberates HCl, which is neutralized by the base . The compound confers a high level of flexibility when incorporated into polypeptides .
Biochemical Pathways
Boc-n-(2-fmoc-aminoethyl)glycine is involved in the synthesis of peptide nucleic acids (PNAs). PNAs consist of a backbone of repeating N-(2-aminoethyl) glycine units connected by peptide bonds . This compound could be useful as an unusual amino acid analog to aid in the deconvolution of protein structure and function .
Result of Action
The result of the action of Boc-n-(2-fmoc-aminoethyl)glycine is the successful incorporation of the glycine derivative into the peptide chain during synthesis . This can lead to the creation of peptides with unique properties, potentially aiding in the deconvolution of protein structure and function .
Action Environment
The action of Boc-n-(2-fmoc-aminoethyl)glycine is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at a temperature of 2-8°C . The pH of the environment can also affect the reactivity of the compound, particularly during the peptide synthesis process .
Orientations Futures
Propriétés
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26(14-21(27)28)13-12-25-22(29)31-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,25,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJLVJKSNJBYAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-n-(2-fmoc-aminoethyl)glycine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

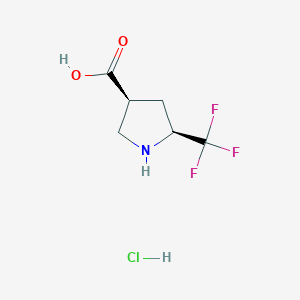
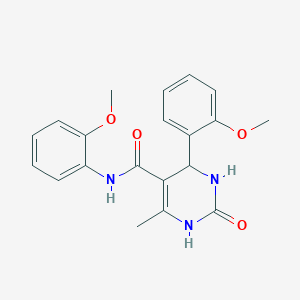
![Methyl 2-{2-[(chlorosulfonyl)methyl]phenyl}acetate](/img/structure/B2449731.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2449734.png)

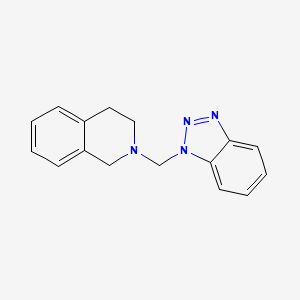
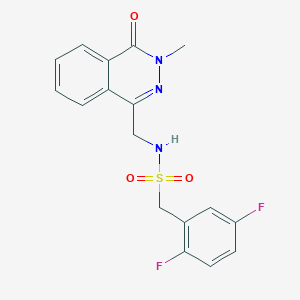

![5-Chloro-2-morpholinobenzo[d]oxazole](/img/structure/B2449739.png)
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)
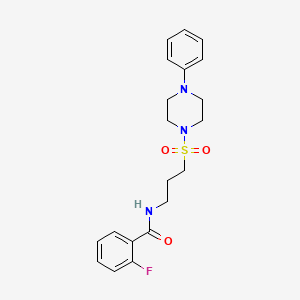
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)
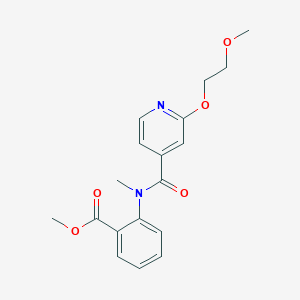
![3-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2449748.png)